molecular formula C24H20N4O3S2 B2723558 N-(5-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide CAS No. 392294-01-8

N-(5-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide

Cat. No. B2723558
CAS RN: 392294-01-8
M. Wt: 476.57
InChI Key: OUQSUGGXQBJVPM-UHFFFAOYSA-N
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Description

N-(5-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide is a useful research compound. Its molecular formula is C24H20N4O3S2 and its molecular weight is 476.57. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Antimicrobial Study

Nitrogen heterocycles, including 1,3,4-thiadiazole derivatives, are of significant interest due to their broad spectrum of biological activities. The synthesis of these derivatives has been extensively studied for their potential therapeutic effects in various pathological conditions such as inflammation, pain, hypertension, and more notably, their antimicrobial properties. The antimicrobial study of 1,3,4-thiadiazole derivatives demonstrates their potential as antibacterial and antifungal agents, highlighting their importance in scientific research applications beyond their therapeutic uses (Ameen & Qasir, 2017).

Novel Benzodifuranyl and Thiazolopyrimidines Synthesis

The synthesis of novel compounds like benzodifuranyl, 1,3,5-triazines, 1,3,5-oxadiazepines, and thiazolopyrimidines derived from natural compounds such as visnaginone and khellinone has been explored. These compounds have been studied for their analgesic and anti-inflammatory properties, showcasing their potential in the development of new therapeutic agents. The research indicates that certain derivatives exhibit significant COX-2 inhibitory activity, comparable to conventional drugs like sodium diclofenac, thus presenting a new avenue for anti-inflammatory and analgesic drug development (Abu‐Hashem et al., 2020).

Cytotoxicity of Pyrazole and Pyrazolopyrimidine Derivatives

The synthesis and characterization of 5-amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides and their pyrazolo[1,5-a]pyrimidine derivatives have been explored for their potential cytotoxic effects against cancer cells. This research provides insights into the structural requirements for cytotoxic activity, offering a foundation for the development of new anticancer agents (Hassan et al., 2014).

Solid Phase Synthesis of Thiazole Derivatives

The solid-phase synthesis of 2-amino-5-carboxamide thiazole derivatives presents a novel approach to the development of potential drug candidates. This method emphasizes the importance of solid-phase synthesis techniques in the efficient and rapid generation of thiazole derivatives with potential oral bioavailability, demonstrating the versatility of thiazole compounds in drug discovery (Kim et al., 2019).

properties

IUPAC Name

N-[5-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-4-phenylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20N4O3S2/c1-31-20-13-11-19(12-14-20)25-21(29)15-32-24-28-27-23(33-24)26-22(30)18-9-7-17(8-10-18)16-5-3-2-4-6-16/h2-14H,15H2,1H3,(H,25,29)(H,26,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUQSUGGXQBJVPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)CSC2=NN=C(S2)NC(=O)C3=CC=C(C=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.